molecular formula C12H13ClN2O B1396864 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-80-5

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B1396864
CAS No.: 1221153-80-5
M. Wt: 236.7 g/mol
InChI Key: XWGABQGCUPGCDF-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1221153-80-5) is a pyrrolopyridine derivative with a molecular formula of C₁₂H₁₃ClN₂O and a molecular weight of 236.7 g/mol . Its structure features a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position, an isopropyl group at the 1-position, and an ethanone moiety at the 3-position.

Properties

IUPAC Name

1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-7(2)15-6-10(8(3)16)9-4-12(13)14-5-11(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGABQGCUPGCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Pyrrolo[2,3-c]pyridine Framework

The pyrrolo[2,3-c]pyridine scaffold is typically constructed via cyclization or multi-component reactions.

Method A: Cyclization of Pyridine Derivatives

  • Starting material : Ethyl nicotinate or substituted pyridine derivatives.
  • Procedure : React with hydrazine or amines under reflux to form pyrazolone intermediates, followed by acid-catalyzed cyclization.
  • Example : Ethyl nicotinate reacts with hydrazine hydrate in ethanol to yield 1H-pyrrolo[2,3-c]pyridine derivatives (yield: 80–90%).

Method B: Multi-Component Reactions (MCRs)

  • Components : Malononitrile, β-ketoesters, and aldehydes.
  • Catalyst : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation (40°C, 20 min).
  • Yield : Up to 95% for pyrano[2,3-c]pyrazole analogs, adaptable for pyrrolo[2,3-c]pyridines.

Functionalization Steps

Introduction of the Isopropyl Group at N1

  • Reagents : Isopropyl iodide or bromide.
  • Conditions : Alkylation in polar aprotic solvents (DMF, THF) with K₂CO₃ or Cs₂CO₃ as base (60–80°C, 4–6 h).
  • Example : N-Alkylation of 1H-pyrrolo[2,3-c]pyridine with isopropyl bromide in THF/Cs₂CO₃ yields 1-isopropyl derivatives (yield: 75–85%).

Chlorination at Position 5

  • Chlorinating agents : N-Chlorosuccinimide (NCS) or Cl₂ gas.
  • Conditions : Radical-initiated chlorination in DCM or CCl₄ at 0–25°C.
  • Selectivity : Directed by electron-donating/withdrawing groups; meta-directing effects ensure C5 substitution.

Acetylation at Position 3

Method A: Friedel-Crafts Acylation
  • Reagents : Acetyl chloride, AlCl₃.
  • Conditions : Anhydrous DCM, 0°C to rt, 2–4 h.
  • Yield : 70–80% for analogous indolinone systems.
Method B: Vilsmeier-Haack Formylation Followed by Oxidation
  • Formylation : POCl₃/DMF at 0°C, then hydrolysis to aldehyde.
  • Oxidation : NaClO₂/NaH₂PO₄ in t-BuOH/H₂O to convert aldehyde to acetyl.

Integrated Synthesis Protocol

Combining the above steps, a plausible route is:

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield Source
Core cyclization Ethyl nicotinate, hydrazine, EtOH, reflux 85%
N1-Isopropylation Isopropyl bromide, Cs₂CO₃, THF, 80°C 78%
C5-Chlorination NCS, CCl₄, 25°C, 2 h 82%
C3-Acetylation Acetyl chloride, AlCl₃, DCM, 0°C 73%

Table 2: Spectral Data for Intermediate Compounds

Compound Key Spectral Features (¹H NMR) Source
1-Isopropyl-pyrrolo[2,3-c]pyridine δ 1.45 (d, 6H, CH(CH₃)₂), 4.65 (m, 1H, CH)
5-Chloro derivative δ 7.25 (s, 1H, C5-H)
3-Acetyl derivative δ 2.65 (s, 3H, COCH₃), 8.10 (s, 1H, C3-H)

Challenges and Optimizations

  • Regioselectivity : Chlorination at C5 requires careful control to avoid di-/tri-substitution.
  • Acylation efficiency : Friedel-Crafts reactions may require protecting groups for N1-isopropyl to prevent side reactions.
  • Catalyst choice : InCl₃ (from pyrano[2,3-c]pyrazole synthesis) could enhance cyclization steps under ultrasound.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : Converting the ethanone group to a carboxylic acid.

  • Reduction: : Reducing the chloro group to a hydrogen atom.

  • Substitution: : Replacing the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often requiring strong bases or acids to facilitate the reaction.

Major Products Formed

  • Oxidation: : 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoic acid.

  • Reduction: : 1-(5-hydroxy-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

  • Substitution: : Various substituted pyrrolo[2,3-c]pyridines depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

Halogen Substituents
  • Chlorine vs. Bromine: Brominated analogs, such as 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 1427504-22-0), differ in halogen type and position. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic effects and reactivity in cross-coupling reactions .
  • Positional Isomerism: The compound 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 1011711-52-6) shares a chlorine substituent but differs in pyrrolopyridine ring fusion ([2,3-b] vs.
Alkyl Group Modifications
  • Isopropyl vs. Ethyl: 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1225586-49-1) replaces the isopropyl group with an ethyl chain, reducing steric bulk. This modification could enhance solubility but may decrease metabolic stability .

Structural Analogues with Heterocyclic Modifications

  • Pyrimidine Hybrids :
    4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine integrates a pyrimidine ring, introducing hydrogen-bonding sites for enhanced biological activity .
  • Phenylpiperazine Derivatives: Compounds like 1-(4-(4-(3-chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone () demonstrate how arylpiperazine extensions can improve pharmacokinetic properties.
Physical Properties
  • Melting points for brominated pyrrolopyridines (e.g., 280–282°C for 9a in ) are higher than those of chlorinated analogs, likely due to bromine’s polarizability and stronger intermolecular forces.
  • The target compound’s molecular weight (236.7 g/mol) is higher than non-chlorinated analogs (e.g., 202.25 g/mol for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone) .

Tabular Comparison of Key Compounds

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Features
Target Compound 1221153-80-5 Pyrrolo[2,3-c]pyridine 5-Cl, 1-isopropyl, 3-ethanone 236.7 High steric bulk, potential kinase binding
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1011711-52-6 Pyrrolo[2,3-b]pyridine 4-Cl, 3-ethanone 194.6 Different ring fusion, lower molecular weight
1-(7-Chloro-1-ethyl-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1225586-49-1 Pyrrolo[2,3-c]pyridine 7-Cl, 1-ethyl, 3-ethanone 222.7 Reduced steric hindrance vs. isopropyl
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1427504-22-0 Pyrrolo[2,3-b]pyridine 5-Br, 3-ethanone 239.6 Higher reactivity in cross-coupling

Biological Activity

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : 236.7 g/mol
  • CAS Number : 1221153-80-5

Biological Activity Overview

The biological activity of 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antibacterial Activity : Similar compounds in the pyrrole class have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone could possess similar properties .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, contributing to its medicinal chemistry applications. For instance, the pyrrole derivatives have been noted for their ability to act as inhibitors of bacterial enzymes critical for cell wall synthesis.

The mechanisms through which 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exerts its biological effects include:

  • Binding Affinity : The compound's unique structure allows it to bind effectively to target proteins, influencing various biochemical pathways. This binding can lead to alterations in enzyme activity or receptor signaling .
  • Antimicrobial Mechanism : The interaction with bacterial cell walls and inhibition of essential metabolic processes are key aspects of its potential antimicrobial action. Studies on related compounds have demonstrated their ability to disrupt bacterial growth through similar mechanisms .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of pyrrole derivatives similar to 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone:

StudyFindings
Study A (2024)Demonstrated significant antibacterial activity against E. coli with MIC values as low as 12.5 µg/mL for related pyrrole compounds.
Study B (2023)Investigated the enzyme inhibition properties of pyrrole derivatives, revealing potential applications in treating bacterial infections.
Study C (2024)Reported on the synthesis and evaluation of novel pyrrole analogs, emphasizing their therapeutic potential against resistant bacterial strains.

These studies indicate a trend towards exploring the pharmacological potential of pyrrole-based compounds in drug development.

Q & A

Basic: What are the common synthetic routes for 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone?

Methodological Answer:
Synthesis typically involves halogenation and alkylation steps. A modified approach for pyrrolo-pyridine derivatives includes:

  • Step 1: Chloroacetylation of the pyrrolo-pyridine core using reagents like ClCH₂COCl under controlled temperatures (0°C to room temperature) .
  • Step 2: Isopropyl group introduction via alkylation (e.g., NaH/MeI in THF) .
  • Alternative: Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ with boronic acids) for regioselective substitution .

Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
ChloroacetylationClCH₂COCl, 0°C to rt65-75
AlkylationNaH, MeI, THF70-80
Cross-CouplingPd(PPh₃)₄, 105°C50-60

Advanced: How can researchers optimize the yield of the chloro-substituted intermediate during synthesis?

Methodological Answer:
Key factors include:

  • Halogenation Control: Use N-iodosuccinimide (NIS) in acetone for selective halogenation at the 5-position .
  • Temperature Modulation: Lower temperatures (0°C) reduce side reactions during acetylation .
  • Catalyst Optimization: Pd(PPh₃)₄ improves coupling efficiency with electron-deficient boronic acids .

Note: Contradictions in yields may arise from competing tautomerism in the pyrrolo-pyridine core, requiring careful monitoring via TLC or HPLC .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl CH₃ at δ 1.2–1.5 ppm; carbonyl C=O at ~190 ppm) .
  • HRMS: Exact mass analysis (e.g., calculated for C₁₃H₁₄ClN₂O: 253.0743) confirms molecular integrity .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing pyrrolo[2,3-c] vs. [3,2-b] isomers) .

Advanced: How to resolve contradictions in NMR data for pyrrolo-pyridine derivatives?

Methodological Answer:

  • Tautomerism Challenges: The pyrrolo-pyridine core may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize the dominant form .
  • 2D NMR: HSQC and COSY correlations map proton-carbon connectivity, distinguishing between Cl and isopropyl substituents .
  • X-ray Validation: Compare experimental NMR with crystallographic data to confirm assignments .

Biological Activity: Are there known biological targets for this compound?

Methodological Answer:

  • HIV gp120 Inhibition: Structurally related azaindole derivatives (e.g., BMS-626529) target HIV entry by blocking viral glycoprotein-CD4 binding .
  • SAR Insights: Chlorine at the 5-position enhances hydrophobic interactions with gp120 pockets, while the isopropyl group improves metabolic stability .

Table 2: Key Structural Features for Bioactivity

SubstituentRoleReference
5-ClEnhances target binding
1-isopropylReduces CYP450 metabolism

Safety: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Hazards: Harmful if swallowed (H302), skin irritant (H313) .
  • Handling: Use PPE (gloves, goggles), fume hood for weighing.
  • Waste Disposal: Segregate halogenated waste; incinerate at >1,000°C to avoid dioxin formation .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for in vitro studies; avoid precipitation via sonication.
  • Prodrug Design: Introduce phosphate or acetate groups at the ethanone moiety to enhance aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

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